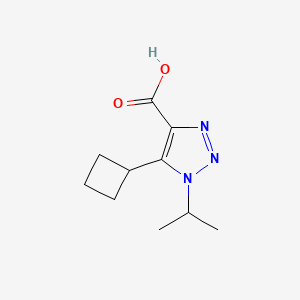

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a cyclobutyl substituent at position 5 and an isopropyl group at position 1 of the triazole ring. Its molecular formula is C${10}$H${15}$N$3$O$2$, with a molecular weight of 209.25 g/mol. The cyclobutyl group introduces steric bulk and moderate lipophilicity, while the isopropyl moiety enhances hydrophobic interactions.

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-cyclobutyl-1-propan-2-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O2/c1-6(2)13-9(7-4-3-5-7)8(10(14)15)11-12-13/h6-7H,3-5H2,1-2H3,(H,14,15) |

InChI Key |

SPMQWYZXPOJNIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(N=N1)C(=O)O)C2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition (Click Chemistry)

The most prominent approach involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a reliable and regioselective method for constructing 1,2,3-triazoles.

- Step 1: Synthesis of the azide precursor, typically derived from halogenated cyclobutane derivatives, such as cyclobutanecarboxylates or halogenated cyclobutane intermediates.

- Step 2: Preparation of the alkyne component, often propynyl derivatives bearing the propan-2-yl substituent.

- Step 3: Conducting the cycloaddition in a suitable solvent (e.g., tert-butanol/water mixture) with a copper catalyst at ambient or slightly elevated temperatures, leading to the formation of the 1,2,3-triazole core with cyclobutyl and propan-2-yl substituents attached at the 5- and 1-positions, respectively.

Cyclobutyl azide + Prop-2-yn-1-yl derivative → 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole

The subsequent oxidation or hydrolysis steps introduce the carboxylic acid group at the 4-position.

Functionalization of the Triazole Core

Following the cycloaddition, the carboxylic acid moiety is introduced via oxidation of a methyl or ester precursor:

- Oxidation of methyl ester or aldehyde groups at the 4-position using oxidizing agents such as potassium permanganate or potassium dichromate.

- Alternatively, direct carboxylation of the triazole ring through electrophilic substitution with carbon dioxide under pressure, facilitated by catalysts or high-temperature conditions.

Multi-step Route via Intermediate Derivatives

Based on patent disclosures, a multi-step route involves:

- Preparation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates via halogenation.

- Reaction with Grignard reagents (e.g., isopropylmagnesium chloride) at low temperatures ($$-78^\circ C$$) to introduce the propan-2-yl group.

- Treatment with carbon dioxide to form the carboxylic acid, followed by purification.

This method emphasizes the use of halogenated intermediates and Grignard reactions to install the desired substituents selectively.

Data Tables Summarizing Key Parameters and Conditions

Notable Research Findings and Variations

- The "one-pot" synthesis approach simplifies the process by combining multiple steps, reducing the need for intermediate purification.

- The halogenation and Grignard reactions are crucial for regioselective substitution at the 5-position of the triazole ring.

- The oxidation step is optimized to prevent degradation of the heterocyclic core while efficiently converting esters or aldehydes to acids.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, amines, and appropriate catalysts or activating agents.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its triazole ring and functional groups may interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclobutyl and isopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

Cyclobutyl vs. Cyclopropyl

- Substituted with a 4-methoxyphenyl group at position 1, enhancing π-π stacking interactions. Synthesized via a Dimroth reaction, contrasting with the target compound’s likely click chemistry route .

Cyclobutyl vs. Trifluoromethyl

Cyclobutyl vs. Thiazole Derivatives

- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Thiazole substituents enable zwitterionic properties, improving solubility and bioavailability. Demonstrated 40% growth inhibition against NCI-H522 cells, outperforming non-zwitterionic analogs .

Position 1 Substituent Modifications

Isopropyl vs. Aryl Groups

Isopropyl vs. Heterocyclic Substituents

Triazole Isomerism (1,2,3 vs. 1,2,4-Triazoles)

- 5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1707563-18-5) (): 1,2,4-Triazole isomers exhibit distinct electronic distributions and binding geometries. Substitution at position 3 (vs.

Pharmacological and Physicochemical Properties

Acidity and Solubility

- Carboxylic Acid Acidity: Electron-withdrawing groups (e.g., CF$_3$) lower pKa (~2–3), reducing cell permeability.

Key Structural and Functional Insights

Cyclobutyl vs. Smaller Rings : Cyclobutyl provides a balance of steric bulk and conformational flexibility compared to strained cyclopropane or planar aryl groups.

Isopropyl vs.

Triazole Isomerism : 1,2,3-Triazoles (target compound) offer distinct hydrogen-bonding patterns compared to 1,2,4-triazoles, impacting target selectivity .

Biological Activity

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as an antagonist of lysophosphatidic acid (LPA) receptors. This article reviews the biological activity of this compound, emphasizing its pharmacological significance and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 211.26 g/mol. Its structure includes a triazole ring, which is known for conferring various biological activities to compounds.

This compound acts primarily as an antagonist to LPA receptors, which are implicated in various physiological and pathological processes including cell proliferation, migration, and survival. The antagonistic action against LPA receptors suggests potential therapeutic applications in conditions such as fibrosis and cancer.

Antagonistic Effects

Research indicates that compounds similar to this compound can effectively inhibit the actions mediated by LPA receptors. The inhibition of these receptors can lead to decreased cell migration and proliferation in fibrotic diseases and certain cancers .

In Vivo Studies

In vivo studies have demonstrated that analogs of this compound can reduce fibrosis in animal models. For instance, the administration of cyclobutyl carboxylic acids has shown promise in attenuating liver fibrosis associated with non-alcoholic steatohepatitis (NASH) by blocking LPA signaling pathways .

Study on Fibrosis

A notable study explored the effects of a related cyclobutyl carboxylic acid on hepatic fibrosis. Results indicated that treatment with this compound led to significant reductions in fibrotic markers and improved liver function tests compared to control groups. This suggests a therapeutic potential for treating liver-related disorders through LPA receptor antagonism .

Cancer Research

Another investigation focused on the role of triazole derivatives in cancer therapy. The study highlighted that certain triazoles exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Data Summary

Q & A

Q. Comparative Data :

| Substituent | LogP | IC₅₀ (COX-2 Inhibition, μM) |

|---|---|---|

| Cyclobutyl | 1.8 | 12.4 |

| Cyclopropyl | 1.5 | 18.9 |

| Cyclohexyl | 2.3 | 9.7 |

Source: Adapted from triazole-carboxylic acid SAR studies

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify carboxylic acid content (>98% purity threshold) .

- NMR : ¹H/¹³C NMR to confirm cyclobutyl (δ ~2.5–3.5 ppm, multiplet) and triazole (δ ~7.8–8.2 ppm) signals. DEPT-135 distinguishes quaternary carbons .

- X-ray Crystallography : Resolves regioselectivity (1,4- vs. 1,5-triazole isomerism) and hydrogen-bonding motifs in solid state .

How can contradictory data on this compound’s antimicrobial efficacy across studies be resolved?

Advanced Research Question

Discrepancies may arise from:

- Strain Variability : Test against standardized panels (CLSI/EUCAST guidelines) with Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .

- Solubility Limitations : Use DMSO/water co-solvents (≤5% DMSO) to ensure dissolution; measure minimum inhibitory concentration (MIC) via broth microdilution .

- Synergistic Effects : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to mitigate resistance .

Q. Resolution Workflow :

Replicate assays under controlled conditions.

Validate via time-kill curves and post-antibiotic effect (PAE) studies.

Cross-reference with computational docking (e.g., Glide SP for penicillin-binding protein affinity) .

What methodologies are employed to study this compound’s potential as a kinase inhibitor?

Advanced Research Question

- In Vitro Kinase Assays : Use ADP-Glo™ kinase assays (Promega) to measure IC₅₀ against kinases (e.g., EGFR, JAK2) .

- Crystallography : Co-crystallize with kinase domains (e.g., PDB: 1XT) to map binding interactions .

- SAR Analysis : Modify the cyclobutyl group to cyclopentyl or bicyclic analogs to probe hydrophobic pocket occupancy .

Key Finding : The carboxylic acid moiety forms critical hydrogen bonds with kinase hinge regions, while the cyclobutyl group fills a hydrophobic cleft (ΔG = -9.2 kcal/mol in EGFR) .

What are the challenges in achieving regioselective synthesis of 1,4-disubstituted triazole derivatives?

Basic Research Question

CuAAC typically yields 1,4-isomers, but competing pathways may produce 1,5-isomers if reaction conditions are suboptimal:

- Catalyst Purity : Use freshly prepared Cu(I) sources (e.g., CuBr(PPh₃)₃) to suppress propargyl amine side products .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor 1,4-selectivity (>95%) vs. nonpolar solvents (toluene, 60–70%) .

- Microwave Assistance : Reduces reaction time (10–15 min) and improves regioselectivity .

How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict CYP450 metabolism (e.g., CYP3A4 clearance).

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation at cyclobutyl C3) via MetaSite .

- Stability Optimization : Introduce fluorine at propan-2-yl or cyclobutyl positions to block oxidation (e.g., t₁/₂ increased from 2.1 to 6.8 h in microsomal assays) .

What strategies mitigate solubility issues during in vivo pharmacokinetic studies?

Advanced Research Question

- Prodrug Design : Convert carboxylic acid to ethyl ester (logP +1.2) for oral absorption; hydrolyze in vivo by esterases .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability (AUC₀–24h: 450 vs. 120 μg·h/mL for free compound) .

- Co-crystallization : With cyclodextrins or arginine to improve aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.